1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-indolizin-3-ylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2/c16-12(17)10-6-7-13-15(10)11-5-4-9-3-1-2-8-14(9)11/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSYEHSARRMJQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=C(N2C=C1)N3C(=CC=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparative Analysis of Cyclocondensation Methods
| Precursor | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Regioselectivity (%) |
|---|---|---|---|---|---|
| 1,3-Dicarbonyl + Hydrazine | Nano-ZnO | 80 | 8 | 75 | 90 |
| α,β-Unsaturated carbonyl | H₂SO₄ | 100 | 12 | 68 | 85 |
| Ethyl acetoacetate | [Ru(bpy)₃]²⁺ | 25 (light) | 4 | 62 | 88 |
Catalytic Functionalization and Cross-Coupling
Transition-metal catalysis enables precise functionalization. Suzuki-Miyaura coupling links pre-synthesized indolizine boronic esters with pyrazole halides. Using Pd(PPh₃)₄ in dichloromethane, this method achieves 72% yield with minimal by-products. For example, coupling 3-bromoindolizine with 5-boronic ester-pyrazole derivatives produces the desired product in high purity.
Acid-mediated cyclization is another key step. Treating hydrazone intermediates with polyphosphoric acid (PPA) at 120°C for 6 hours induces simultaneous ring closure and carboxylation, yielding the carboxylic acid derivative directly.
Industrial-Scale Production and Optimization
Scalable methods prioritize cost-efficiency and safety. Continuous flow reactors enhance heat transfer and mixing, reducing reaction times by 40% compared to batch processes. A patented industrial protocol involves:
-
Enolate formation : Reacting diketones with LDA at -78°C.
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Cyclocondensation : Adding N-methylhydrazinium sulfate at 50°C.
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Acid workup : Separating isomers via toluene-water extraction.
This process achieves 80% yield with >95% purity, avoiding hazardous hydrazine handling.
Purification and Analytical Challenges
Purification often requires sequential chromatography . Normal-phase silica gel chromatography removes non-polar by-products, while reverse-phase HPLC resolves polar impurities (e.g., regioisomers). Crystallization from ethanol/water mixtures (1:3 v/v) yields needle-like crystals suitable for X-ray analysis, confirming the 3-substituted indolizine structure.
Spectroscopic validation is critical. ¹H NMR reveals distinct signals for the pyrazole NH (δ 12.3 ppm) and indolizine protons (δ 7.2–8.1 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 227.1764 [M+H]⁺ .
Chemical Reactions Analysis
1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Applications
1. Antagonism of Endothelin Receptors
Research has demonstrated that derivatives of 1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid exhibit potent antagonistic activity against endothelin receptors, which are implicated in various cardiovascular diseases. A study synthesized several compounds based on this structure and evaluated their efficacy in vitro. Notably, certain derivatives showed comparable potency to established drugs like bosentan in preventing endothelin-1-induced effects in animal models .
2. Antibacterial Activity
The compound has also been screened for antibacterial properties. Some derivatives demonstrated weak antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating potential for further development as antimicrobial agents .
3. Bradykinin B1 Receptor Antagonism
Another area of application involves the use of related pyrazole compounds as bradykinin B1 receptor antagonists. These compounds are being investigated for their potential to treat inflammatory diseases, showcasing the versatility of the pyrazole core in therapeutic applications .
Material Science Applications
1. Luminescence Sensing
Recent studies have explored the electrochemiluminescence properties of polymers derived from pyrazole compounds, including this compound. These materials have been synthesized to create luminescent sensors that can detect various analytes, demonstrating their utility in environmental monitoring and analytical chemistry .
Synthetic Chemistry Applications
1. Synthesis of New Heterocycles
The compound serves as a versatile building block in the synthesis of novel heterocyclic compounds. Its ability to undergo functionalization reactions allows for the creation of complex molecular architectures that may possess unique biological activities or material properties .
2. Reaction Mechanisms and Characterization
Studies have delved into the reaction mechanisms involving this compound, providing insights into its reactivity with nucleophiles and electrophiles. The characterization of these reactions through spectroscopic techniques has enhanced understanding of its chemical behavior, paving the way for targeted modifications and new applications .
Summary Table: Applications Overview
| Application Area | Specific Use | Key Findings/Notes |
|---|---|---|
| Medicinal | Endothelin receptor antagonism | Potent activity comparable to bosentan |
| Antibacterial agents | Weak activity against various bacteria | |
| Bradykinin B1 receptor antagonism | Potential for treating inflammatory diseases | |
| Material Science | Luminescence sensing | Developed luminescent polymers for analyte detection |
| Synthetic Chemistry | Synthesis of new heterocycles | Versatile building block for complex molecular designs |
| Reaction mechanism studies | Enhanced understanding of reactivity and modifications |
Mechanism of Action
The mechanism of action of 1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazole-carboxylic acid derivatives vary widely based on substituents at the 1- and 3-positions of the pyrazole ring. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (EWGs): Compounds with EWGs like -CF₃ (e.g., ) or -NO₂ () exhibit enhanced acidity and metabolic stability compared to the indolizine-substituted compound, which has a less electron-deficient aromatic system.
- Biological Activity : The indole-substituted analog () shows endothelin-1 antagonism, suggesting that bulky aromatic substituents (indolizine vs. indole) may influence receptor binding.
Physicochemical Properties
- Solubility : Carboxylic acid derivatives generally exhibit moderate aqueous solubility (e.g., 1-(2,2,2-trifluoroethyl) analog is soluble in THF ), while indolizine’s hydrophobicity may reduce solubility.
- Thermal Stability : Melting points for analogues range from 150–250°C (e.g., 1-ethyl-3-nitro derivative ), though data for the indolizine compound are unavailable.
Biological Activity
1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of indolizine derivatives with pyrazole intermediates. Analytical techniques such as NMR and IR spectroscopy are employed to confirm the structure of the synthesized compounds, ensuring purity and correct functional group identification.
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of this compound. For instance, a series of derivatives exhibited significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| 4Ik | HepG2 | 0.39 ± 0.06 | |
| 4Il | BT474 | 0.46 ± 0.04 | |
| 5b | MCF-7 | Comparable to bosentan |
In vitro studies revealed that certain derivatives were more effective than standard chemotherapy agents like 5-fluorouracil, indicating their potential as novel anticancer therapeutics .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been investigated. In one study, derivatives showed promising results in inhibiting COX enzymes, which are critical in inflammatory pathways:
These findings suggest that compounds derived from this compound may serve as effective anti-inflammatory agents.
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against several bacterial strains. Some derivatives displayed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria:
The mechanism through which this compound exerts its biological effects primarily involves its interaction with specific molecular targets. For example, as a CBP bromodomain inhibitor, it disrupts the function of transcription factors involved in cancer progression by inhibiting the expression of oncogenes such as C-MYC and ERG .
Case Studies
Several case studies highlight the efficacy of this compound in preclinical models:
- Study on HepG2 Cells : A derivative was shown to significantly inhibit cell proliferation and induce apoptosis in HepG2 liver cancer cells at an IC50 value of 0.39 µM, demonstrating its potential for liver cancer treatment .
- Inflammation Model : In a murine model of inflammation, compounds based on this scaffold reduced edema and inflammation markers significantly compared to controls, supporting their use in treating inflammatory diseases .
Q & A
Q. What are the established synthetic routes for 1-(Indolizin-3-yl)-1H-pyrazole-5-carboxylic acid?
The synthesis typically involves cyclocondensation and cross-coupling reactions . For example:
- Cyclocondensation : Reacting ethyl acetoacetate with phenylhydrazine and a carbonyl source (e.g., DMF-DMA) forms the pyrazole core. Subsequent hydrolysis yields the carboxylic acid derivative .
- Pd-Catalyzed Cross-Coupling : Aryl boronic acids can be coupled to halogenated pyrazole intermediates using Pd(PPh₃)₄ in a DMF/water mixture, as demonstrated for analogous pyrazole-5-carboxylates .
Key reagents : Pd catalysts, aryl boronic acids, and optimized solvent systems (e.g., degassed DMF) are critical for high yields .
Q. How is the compound purified and characterized after synthesis?
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetic acid/water) is used to isolate the product .
- Characterization :
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions; IR identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight .
- X-ray Crystallography (if crystals form) resolves 3D structure .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Catalyst Screening : Pd(PPh₃)₄ outperforms other Pd catalysts in Suzuki-Miyaura cross-coupling, reducing side products .
- Solvent Optimization : Degassed DMF improves boronic acid coupling efficiency by minimizing oxidative side reactions .
- Temperature Control : Refluxing in acetic acid (110°C) enhances cyclocondensation rates for indolizine-pyrrole intermediates .
Q. How can contradictory spectral data during structural elucidation be resolved?
- Tautomer Analysis : Pyrazole-indolizine hybrids may exhibit tautomerism. Compare experimental NMR data with DFT-calculated chemical shifts to identify dominant tautomers .
- Byproduct Identification : LC-MS or 2D NMR (COSY, HSQC) detects impurities from incomplete hydrolysis or cross-coupling .
Q. What functionalization strategies enhance the compound’s pharmacological potential?
- Indolizine Modifications : Introduce electron-withdrawing groups (e.g., nitro) via Vilsmeier-Haack formylation to improve binding affinity .
- Carboxylic Acid Derivatives : Convert the acid to amides or esters for enhanced membrane permeability. For example, esterification with ethyl chloroformate under basic conditions .
Q. How can researchers assess bioactivity in vitro?
- Enzyme Inhibition Assays : Test against targets like PYCR1 (linked to pyrroline-5-carboxylate metabolism) using fluorescence-based activity assays .
- NO Release Studies : Monitor nitric oxide production via Griess reagent, as shown for diazeniumdiolate pyrazole derivatives .
Methodological Challenges and Solutions
Q. Addressing low yields in multi-step syntheses
Q. Analyzing intermolecular interactions in crystal structures
- Hirshfeld Surface Analysis : Quantifies hydrogen bonding and π-π stacking in crystals. For example, C–H⋯O interactions stabilize carboxylate moieties .
Q. Scaling up reactions without compromising purity
- Flow Chemistry : Continuous flow systems improve heat/mass transfer for Pd-catalyzed reactions, reducing catalyst loading and byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
